molecular formula C21H19Cl2N5O3S B2386672 (4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 869344-38-7

(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2386672
CAS RN: 869344-38-7
M. Wt: 492.38
InChI Key: ZWUCWXPWPOETSW-UHFFFAOYSA-N
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Description

(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C21H19Cl2N5O3S and its molecular weight is 492.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research on novel 1,2,4-triazole derivatives, including those with structural components similar to the described compound, indicates antimicrobial properties. The synthesis of various derivatives has led to compounds exhibiting good or moderate activities against microorganisms. This suggests potential applications of the described compound in the development of new antimicrobial agents, which could be important for addressing antibiotic resistance issues (H. Bektaş et al., 2007, Molecules).

Antioxidant Properties

Diphenylmethane derivatives, including bromophenols synthesized from related structures, have been shown to possess effective antioxidant properties. These compounds, through various in vitro assays, have demonstrated potential as radical scavengers and in reducing oxidative stress, suggesting the relevance of such structures in developing antioxidants (H. T. Balaydın et al., 2010, Journal of Enzyme Inhibition and Medicinal Chemistry).

Anticancer Activity

Monofunctional platinum(II) dithiocarbamate complexes, related in structural complexity to the described compound, have shown promising anticancer activity. These complexes exhibit a high potency against different cancer cell lines, indicating the potential use of similarly structured compounds in cancer therapy (M. Amir et al., 2016, RSC Advances).

Corrosion Inhibition

Compounds with similar structural components have been investigated for their role in corrosion inhibition. The inhibitory effect of organic compounds on mild steel corrosion in an acidic medium has been studied, revealing that such molecules can significantly reduce corrosion rates. This points to applications in materials science, particularly in protecting metals from corrosion (P. Singaravelu et al., 2022, International Journal of pharma and Bio Sciences).

Synthesis of Dye-Sensitized Solar Cells

The use of phenothiazine derivatives with various conjugated linkers, including furan, indicates the impact of such compounds on the performance of dye-sensitized solar cells. The efficiency improvements observed with specific structural modifications suggest potential applications in the development of more efficient solar energy conversion technologies (Se Hun Kim et al., 2011, Organic letters).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

The exact mode of action of this compound is currently unknown. These interactions could induce conformational changes in the target proteins, altering their function .

Biochemical Pathways

Compounds with similar structures, such as thiazolo[3,2-a]benzimidazoles, have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been associated with a variety of biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that our compound might also exert similar effects at the molecular and cellular level.

properties

IUPAC Name

[4-[(3,4-dichlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5O3S/c1-12-24-21-28(25-12)20(30)18(32-21)17(13-4-5-14(22)15(23)11-13)26-6-8-27(9-7-26)19(29)16-3-2-10-31-16/h2-5,10-11,17,30H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUCWXPWPOETSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

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